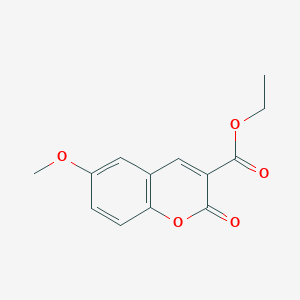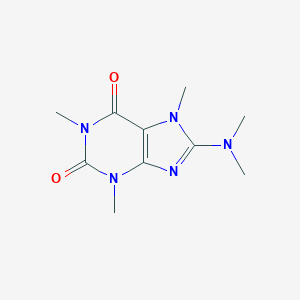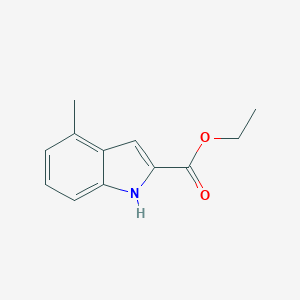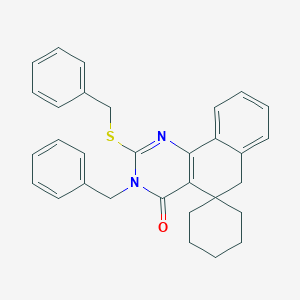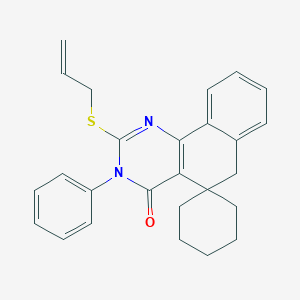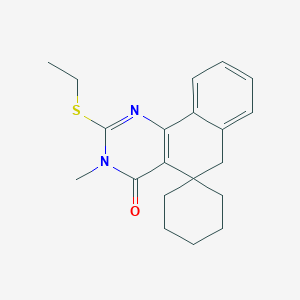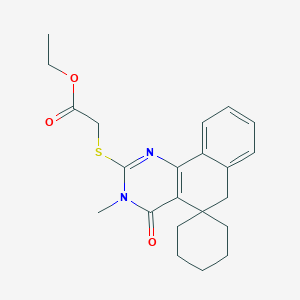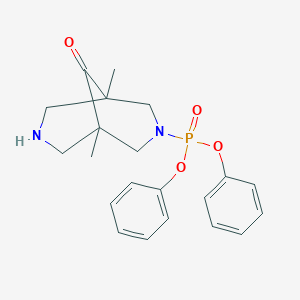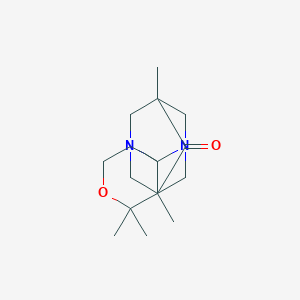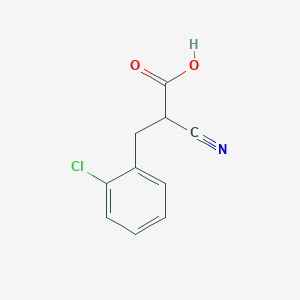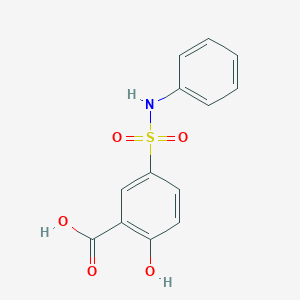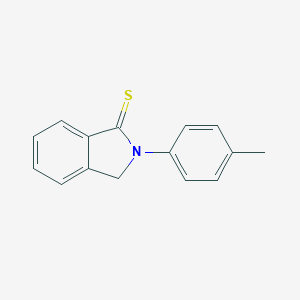
2-(4-methylphenyl)-3H-isoindole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-3H-isoindole-1-thione is a heterocyclic compound that belongs to the class of isoindoles This compound is characterized by the presence of a thione group at the 1-position and a 4-methylphenyl group at the 2-position
Preparation Methods
The synthesis of 2-(4-methylphenyl)-3H-isoindole-1-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(4-methylphenyl)acetonitrile with sulfur and a base can lead to the formation of the desired isoindole thione derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-(4-methylphenyl)-3H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thione group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methylphenyl)-3H-isoindole-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are studied for their potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3H-isoindole-1-thione involves its interaction with molecular targets and pathways within biological systems. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-methylphenyl)-3H-isoindole-1-thione can be compared with other similar compounds, such as:
1H-Isoindole-1-thione, 2,3-dihydro-: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds have a dione group instead of a thione group, leading to different chemical properties and applications.
Indole derivatives: While structurally related, indole derivatives have different functional groups and may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which confer unique chemical and biological properties.
Properties
CAS No. |
89313-78-0 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChI Key |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


